(2,6-Dichloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone
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Overview
Description
(2,6-Dichloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone is a complex organic compound characterized by its unique structure, which includes a dichloropyridine moiety and a dihydropyridothiazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichloropyridine with a suitable thiazine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloropyridine moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
(2,6-Dichloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (2,6-Dichloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl-methanones: These compounds share a similar pyridine core but differ in their substituents and overall structure.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a similar heterocyclic structure and are studied for their biological activities.
Uniqueness
(2,6-Dichloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone is unique due to its combination of dichloropyridine and dihydropyridothiazinyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2,6-dichloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-10-4-3-8(11(15)17-10)13(19)18-6-7-20-12-9(18)2-1-5-16-12/h1-5H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXWFSSXNUATQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1C(=O)C3=C(N=C(C=C3)Cl)Cl)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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